molecular formula C19H20ClN3O2 B2683551 (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211988-23-6

(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2683551
CAS No.: 1211988-23-6
M. Wt: 357.84
InChI Key: ZHEQUMZQCFNLQC-BQYQJAHWSA-N
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Description

The compound “(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one” is a structurally complex enone derivative featuring a 2-chlorophenyl group, a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety, and an α,β-unsaturated ketone backbone. The (E)-configuration of the propenone double bond ensures distinct spatial orientation, influencing molecular interactions and physicochemical properties.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-4-2-1-3-13(16)7-8-17(24)23-11-9-15(10-12-23)19-22-21-18(25-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEQUMZQCFNLQC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound characterized by its unique chemical structure, which includes a 1,3,4-oxadiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound's molecular formula is C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2} with a molecular weight of 357.8 g/mol. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups (like chlorine) and cyclic structures (like cyclopropyl) can significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₂
Molecular Weight357.8 g/mol
CAS Number1211988-23-6

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines.

Case Study: Antiproliferative Effects
In a study examining similar oxadiazole derivatives, compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines. These values suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly compared to standard treatments like doxorubicin .

Mechanism of Action
The proposed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. This was evidenced by increased p53 expression levels in treated cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have demonstrated efficacy against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening
In related studies, derivatives with oxadiazole rings exhibited minimum inhibitory concentration (MIC) values between 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the aromatic ring was critical for enhancing antimicrobial activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Key Structural Features:

  • Oxadiazole Moiety: Enhances both anticancer and antimicrobial properties.
  • Chlorine Substitution: Electron-withdrawing nature increases potency against microbial strains.
  • Cyclopropyl Group: Contributes to the overall stability and bioactivity of the compound.

Scientific Research Applications

Structure

Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. The oxadiazole derivatives have been shown to exhibit significant activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound ASGC-7901 (gastric cancer)2.3 ± 0.07
Compound BMCF7 (breast cancer)1.18 ± 0.14
Compound CK562 (leukemia)10^-4 M

These compounds were evaluated using modified TRAP assays to determine their telomerase inhibitory activity, which is crucial for cancer cell proliferation .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study assessing various derivatives, certain oxadiazole-containing compounds demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperidine structure can enhance efficacy against seizures .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often focus on optimizing yields and purities through various chromatographic techniques.

Synthetic Pathway Overview

The general synthetic pathway includes:

  • Formation of the piperidine derivative.
  • Introduction of the oxadiazole moiety via cyclization reactions.
  • Final coupling with the chlorophenyl group to yield the target compound.

Clinical Relevance

In clinical settings, derivatives of this compound have shown promise in preclinical trials for their ability to target specific cancer types effectively while minimizing side effects associated with traditional chemotherapeutics .

Research Findings

A comprehensive study published in a peer-reviewed journal outlined the efficacy of several derivatives in inhibiting cancer cell growth across multiple lines, reinforcing the potential for further development into clinically relevant therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Enone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Implications
Target Compound: (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one 2-Chlorophenyl, 5-cyclopropyl-1,3,4-oxadiazol-2-yl-piperidine C₁₉H₁₉ClN₃O₂* 356.83* Oxadiazole, cyclopropyl, enone Enhanced metabolic stability, moderate lipophilicity, steric hindrance at ortho-position
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one 4-Imidazolylphenyl, 4-methylphenyl C₁₉H₁₆N₂O 294.35 Imidazole, methylphenyl, enone Increased polarity, potential for hydrogen bonding
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one 4-Methoxyphenyl, pyrrolidinyl-diazenylphenyl C₂₀H₂₁N₃O₂ 335.41 Methoxy, diazenyl, enone Photoresponsive properties (diazenyl group), enhanced solubility (methoxy)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl, furan-carbonyl-piperazine C₁₉H₁₈FN₃O₂ 339.36 Fluorophenyl, furan-carbonyl, enone Reduced metabolic stability (furan), increased π-π stacking (fluorophenyl)
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one 4-Chlorophenyl-furan, piperidine C₁₈H₁₈ClNO₂ 315.79 Furan, chlorophenyl, enone Moderate lipophilicity, potential for oxidative metabolism (furan)

*Derived from structural analysis; experimental validation required.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The oxadiazole group in the target compound may confer greater metabolic stability compared to imidazole or furan , which are prone to oxidation or enzymatic degradation.
  • The cyclopropyl substituent introduces steric bulk and may enhance membrane permeability relative to linear alkyl groups (e.g., methyl in ).

This could influence binding affinity in target proteins. Fluorophenyl (in ) and methoxyphenyl (in ) groups alter electron density, impacting π-π stacking and solubility.

Pharmacokinetic Predictions :

  • The target compound’s oxadiazole-cyclopropyl combination likely increases lipophilicity (clogP ~3.5*), favoring blood-brain barrier penetration compared to more polar analogs like (clogP ~2.8).
  • Furan-containing compounds (e.g., ) may exhibit shorter half-lives due to oxidative metabolism.

Q & A

Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, and how is stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions (e.g., NaOH in ethanol). Key steps include:

  • Stereochemical control : Reaction temperature (0–5°C) and slow addition of reagents to favor the E-isomer .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .
  • Characterization : NMR (J = 16.2 Hz for trans coupling in E-isomer) and single-crystal X-ray diffraction (XRD) to confirm stereochemistry .

Q. How is the molecular geometry of this compound validated experimentally?

Single-crystal XRD is the gold standard. For example:

  • Torsion angles : The enone system (C=C–C=O) shows a planar conformation (torsion angle <5°), critical for electronic conjugation .
  • Hydrogen bonding : Intermolecular C–H···O interactions stabilize the crystal lattice (e.g., bond distances of 2.85–3.10 Å) .
  • Data deposition : Crystallographic data are deposited in the Cambridge Structural Database (CCDC codes referenced in studies) .

Q. What in vitro assays are used to screen this compound for biological activity?

Initial screens focus on antimicrobial and enzyme inhibition assays:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli using broth microdilution (96-well plates, 24–48 h incubation) .
  • Enzyme targets : Inhibition of cyclooxygenase-2 (COX-2) via spectrophotometric monitoring of prostaglandin conversion at 610 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Key strategies include:

  • Solvent optimization : Ethanol yields higher enantiomeric purity (85%) than THF (60%) due to polarity effects .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min with comparable yields (75–80%) .
  • Catalyst screening : Heterogeneous catalysts (e.g., montmorillonite K10) improve recyclability and reduce byproducts .

Q. What structural features influence its biological activity, and how can SAR studies be designed?

Structure-activity relationship (SAR) studies focus on:

  • Oxadiazole moiety : Replacement with 1,2,4-triazole reduces antimicrobial activity by 50%, suggesting electron-withdrawing groups enhance potency .
  • Chlorophenyl substitution : Ortho-substitution (2-chloro) improves lipophilicity (logP = 3.2 vs. 2.8 for para-substituted analogs), correlating with membrane penetration .
  • Piperidine flexibility : Constrained piperidinyl rings (via XRD data) reduce COX-2 inhibition, indicating conformational flexibility is critical .

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies arise from solvent polarity and pH:

  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 7.4 vs. 5.5) .
  • Computational modeling : Hansen solubility parameters predict DMSO > ethanol > water solubility trends, aligning with experimental logS values (−4.2 to −3.8) .

Q. What computational methods validate electronic properties for drug design?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is used to:

  • HOMO-LUMO gaps : Calculate energy gaps (4.1–4.5 eV) to predict reactivity .
  • Molecular electrostatic potential (MEP) : Identify nucleophilic regions (e.g., oxadiazole nitrogen) for target binding .

Q. How does polymorphism affect its physicochemical properties?

Polymorph screening via solvent-drop grinding reveals:

  • Form I vs. Form II : Form I (monoclinic P2₁/c) has higher melting point (mp 162°C) and solubility than Form II (mp 154°C) .
  • Stability : Differential scanning calorimetry (DSC) shows Form I is thermodynamically stable up to 200°C .

Q. What strategies separate enantiomers for chiral purity assessment?

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) with UV detection at 254 nm .
  • Crystallization-induced asymmetric transformation : Add chiral resolving agents (e.g., L-tartaric acid) to enrich E-isomer .

Q. How is compound stability assessed under physiological conditions?

Accelerated stability studies include:

  • Forced degradation : Exposure to 0.1 M HCl (40°C, 24 h) shows <5% degradation via HPLC .
  • Light sensitivity : UV irradiation (320–400 nm) causes 15% decomposition in 48 h, necessitating amber vials for storage .

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